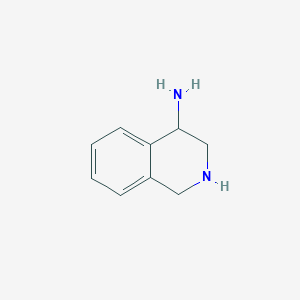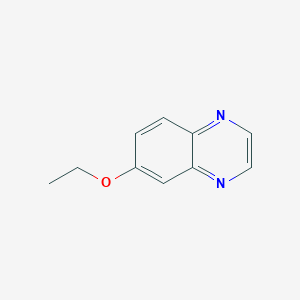
5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Generation and Cycloaddition Reactions
- 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole has been used in the generation of isoxazole analogues of ortho-quinodimethane, which are involved in cycloaddition reactions (Mitkidou & Stephanidou-Stephanatou, 1990).
Antiprotozoal Activity
- Research has demonstrated the synthesis of dihydroisoxazole derivatives, including this compound, and their potential antiprotozoal and cytotoxic activities (Dürüst et al., 2013).
Tautomerism Studies
- Isoxazole compounds, including those derived from this compound, have been studied for their tautomerism properties, revealing insights into their structural and chemical behavior (Boulton & Katritzky, 1961).
Synthesis of Pyrazoles
- Research on brominated precursors like this compound has led to the synthesis of various pyrazoles, showcasing the versatility of these compounds in organic synthesis (Martins et al., 2013).
Heterocyclization to Isoxazole Derivatives
- Studies have demonstrated the conversion of ω-bromo-2-trichloroacetylcycloalkanones to isoxazole derivatives, highlighting the potential of using this compound in creating polymethylene isoxazoles (Flores et al., 2009).
Synthesis of Racemic Isoxazolidine Derivatives
- The compound has been used in the synthesis of racemic isoxazolidine-5-carbonitriles, showcasing its application in developing novel heterocyclic compounds (Beňadiková et al., 2014).
Insect Antifeedant Activities
- This compound derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and insect antifeedant activities, indicating their potential in pest control and bioactivity studies (Thirunarayanan & Sathiyendiran, 2015).
Transformation into Amino Acids and Dipeptides
- Enantiomerically pure derivatives of this compound have been used in enzymatic resolution and subsequent transformation into polyfunctionalised amino acids and dipeptides (Cremonesi et al., 2009).
Wirkmechanismus
Target of Action
Bromomethyl compounds are known to interact with proteins like cereblon . Cereblon is a protein targeted by a class of immunomodulatory drugs and plays a crucial role in various immunologic conditions .
Mode of Action
Bromomethyl compounds are known to interact with dna . For instance, bromomethyl-substituted acridines have been shown to crosslink and intercalate with DNA . This interaction can lead to changes in DNA structure and function, potentially affecting gene expression and cellular processes .
Biochemical Pathways
Bromomethyl compounds are known to participate in suzuki–miyaura coupling reactions , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways, leading to the synthesis of new compounds.
Result of Action
Given its potential interaction with dna and participation in Suzuki–Miyaura coupling reactions , it could potentially lead to changes in DNA structure and function, synthesis of new compounds, and alterations in cellular processes.
Action Environment
The action of 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which bromomethyl compounds participate are known to be influenced by reaction conditions . Additionally, the stability of bromomethyl compounds can be affected by factors such as temperature and pH.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNMRBIAISMFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495679 | |
| Record name | 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68843-61-8 | |
| Record name | 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





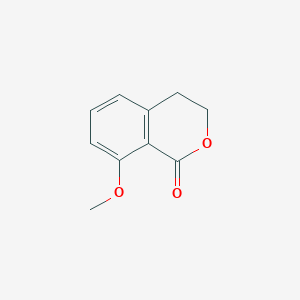
![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)
![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)
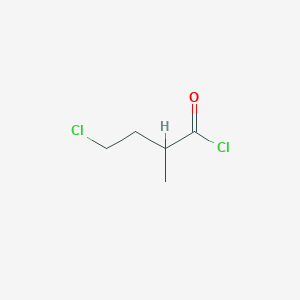
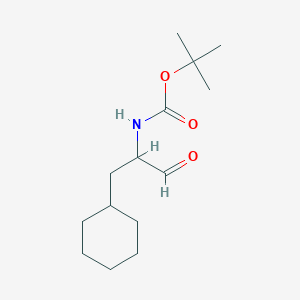
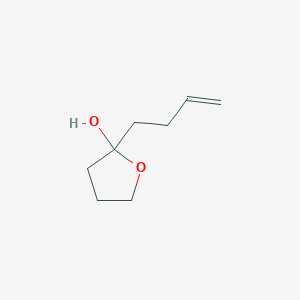
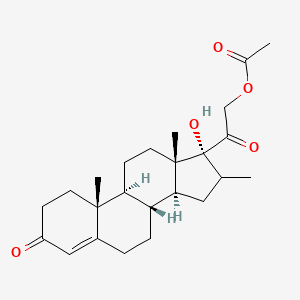


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)
